molecular formula C14H12O3S B2415376 2-Tosylbenzaldehyde CAS No. 171503-27-8

2-Tosylbenzaldehyde

Cat. No.: B2415376
CAS No.: 171503-27-8
M. Wt: 260.31
InChI Key: ORSXVDXFBGUMIE-UHFFFAOYSA-N
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Description

Its molecular formula is C14H12O3S, and it has a molecular weight of 260.31. This compound is known for its versatility in various chemical reactions and its significant role in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tosylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-toluenesulfonyl chloride with benzaldehyde in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Tosylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-tosylbenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-tosylbenzyl alcohol using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Tosylbenzoic acid.

    Reduction: 2-Tosylbenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-substituted benzaldehydes.

Scientific Research Applications

2-Tosylbenzaldehyde has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the tosyl group, making it less reactive in certain substitution reactions.

    4-Tosylbenzaldehyde: Similar structure but with the tosyl group in a different position, affecting its reactivity and applications.

    2-Tosylacetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.

Uniqueness: 2-Tosylbenzaldehyde is unique due to the presence of both the aldehyde and tosyl groups, which confer distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSXVDXFBGUMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluorobenzaldehyde (12.4 g, 100 mmol) in DMSO (75 mL) is added p-toluenesulfinic acid sodium salt (19.6 g, 110 mmol), and the reaction mixture is heated to 100° C. for 16 h. Once complete, the reaction mixture is cooled to room temperature and poured onto ice. The product is then isolated as a white solid by filtration to afford 2-[(4-methylphenyl)sulfonyl]benzaldehyde (10.1 g, 39%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
p-toluenesulfinic acid sodium salt
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

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